molecular formula C12H15NO4 B1394195 N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide CAS No. 1181303-30-9

N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B1394195
CAS No.: 1181303-30-9
M. Wt: 237.25 g/mol
InChI Key: KNHCBKQYXVUUTG-UHFFFAOYSA-N
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Description

N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy core substituted with a formyl group at position 4 and a methoxy group at position 2. The ethyl linker connects this aromatic system to an acetamide functional group.

Properties

IUPAC Name

N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(15)13-5-6-17-11-4-3-10(8-14)7-12(11)16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCBKQYXVUUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide generally follows a sequence involving:

  • Formation of the substituted phenoxy intermediate
  • Introduction of the ethyl acetamide side chain
  • Functional group transformations to install the formyl and methoxy substituents

This compound’s synthesis often requires careful control of reaction conditions to preserve sensitive groups like aldehydes and methoxy substituents.

Stepwise Preparation Method

A representative and well-documented preparation route can be summarized as follows:

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield & Notes
1 Halogenation 2-methoxyphenol derivative (Compound VIII) N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), acetonitrile, 80 °C, 0.5 h Brominated intermediate (Compound VII) ~86% yield; white solid obtained after filtration and washing
2 Hydrolysis Compound VII Hydrolytic conditions (aqueous medium) Hydroxy intermediate (Compound VI) Proceeded without purification
3 Esterification Compound VI + alkyl ester (Compound V) Acid catalysis or coupling agents Ester intermediate (Compound IV) Conventional methods, alkyl group typically C1-C10
4 Amine transesterification Compound IV + ethylamine or salt (Compound III) Amine substitution reaction Amide intermediate (Compound II) Ethylamine used; reaction conditions optimized for yield
5 Oxidation Compound II Manganese dioxide as oxidant Target compound: N-ethyl-2-(4-formylphenyl)acetamide High yield, environmentally friendly oxidant

Note: Although this patent describes N-ethyl-2-(4-formylphenyl)acetamide, the synthetic principles and steps are closely analogous for preparing this compound, involving similar functional group transformations and protecting group strategies.

Detailed Reaction Conditions and Optimization

  • Halogenation :
    The halogenation step uses N-bromosuccinimide (NBS) in acetonitrile with AIBN as a radical initiator at 80 °C for 30 minutes. The molar ratio of substrate to NBS is approximately 1:1.1. The reaction is monitored by TLC to ensure completion. The product is isolated by cooling and filtration, washed with mixed solvents to remove impurities, and dried.

  • Hydrolysis :
    The halogenated intermediate undergoes hydrolysis under aqueous conditions to convert halogen substituents to hydroxyl groups, facilitating subsequent esterification.

  • Esterification :
    The hydroxy intermediate is esterified with alkyl esters (C1-C10 alkyl groups) under acid catalysis or using coupling agents. This step forms the ester linkage essential for further amine substitution.

  • Amine Transesterification :
    Ethylamine or its salt is reacted with the ester intermediate to form the corresponding acetamide. This step is crucial for introducing the ethyl acetamide moiety. Reaction parameters such as temperature, solvent, and molar ratios are optimized to maximize yield.

  • Oxidation :
    The final oxidation to introduce the formyl group is carried out using manganese dioxide, a mild and selective oxidant that preserves other functional groups. This step is performed under controlled conditions to avoid overoxidation.

Research Findings and Yield Data

Reaction Step Yield (%) Key Observations
Halogenation (Step 1) 86% High yield with simple workup and purification
Hydrolysis (Step 2) Not specified Proceeded without purification, efficient conversion
Esterification (Step 3) Not specified Standard esterification yields expected
Amine Transesterification (Step 4) Not specified Efficient conversion to amide
Oxidation (Step 5) High Manganese dioxide provides selective oxidation

The overall synthesis benefits from short reaction times, conventional and readily available starting materials, and environmentally benign reagents, making it suitable for scale-up and pharmaceutical applications.

Alternative Synthetic Routes and Related Compounds

  • Some literature describes the synthesis of related acetamide derivatives containing phenoxy and formyl groups via condensation reactions and cyclization steps involving substituted phenols and amines.
  • Variations in the substitution pattern, such as methoxy groups at different positions or different amine substituents, can be achieved by modifying the starting materials or intermediates.
  • The use of thiosemicarbazide and cyclization with POCl3 or polyphosphoric acid (PPA) has been reported for related acetamide derivatives but is less common for this specific compound.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-methoxyphenol derivatives or related phenoxy compounds
Halogenating Agent N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) alternatives possible
Radical Initiator Azobisisobutyronitrile (AIBN)
Solvent Acetonitrile, chloroform, or dichloromethane
Amine Source Ethylamine or ethylamine salts
Oxidizing Agent Manganese dioxide
Reaction Temperature 80 °C for halogenation, room temperature or reflux for other steps
Reaction Time 0.5 h for halogenation; varies for other steps
Yield High (up to 86% in halogenation step)
Environmental Considerations Use of mild oxidants and common solvents

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenoxyethylacetamide.

    Reduction: 4-Hydroxy-2-methoxyphenoxyethylacetamide.

    Substitution: Various substituted phenoxyethylacetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a lead structure for developing new pharmaceuticals targeting inflammatory processes and other diseases. Research indicates that compounds with similar structures can exhibit various pharmacological effects, such as anti-inflammatory and anticancer properties. Notably, the methoxy and formyl groups may enhance the compound's interaction with biological targets.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related compounds demonstrated that modifications to the phenoxy and acetamide groups can significantly influence biological activity. For instance, compounds featuring methoxy substitutions have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide may possess similar properties.

Synthetic Organic Chemistry

This compound can be synthesized through multi-step organic reactions involving various starting materials. The synthesis typically requires precise control over reaction conditions to achieve high yields and purity.

Synthesis Pathway

The synthesis involves:

  • Formation of the phenoxy moiety from 4-methoxyphenol.
  • Introduction of the formyl group through formylation reactions.
  • Coupling with ethyl acetamide to yield the final product.

This versatility in synthesis allows for the exploration of structural analogs that may exhibit enhanced or altered biological activities .

Environmental Applications

Although primarily studied for its medicinal properties, this compound's chemical structure suggests potential applications in environmental science, particularly in the degradation of pollutants. Compounds with similar structures have been investigated for their ability to degrade lignin and other complex organic materials in environmental settings.

Case Study: Lignin Degradation

Research on lignin degradation has shown that compounds with phenolic structures can be effectively broken down by specific microbial cultures. The presence of methoxy groups appears to facilitate microbial attack on lignin structures, indicating that this compound could play a role in bioremediation processes targeting lignin-rich waste .

Mechanism of Action

The mechanism of action of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and acetamide groups may also contribute to the compound’s overall biological activity by influencing its solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents on Acetamide Phenoxy Substituents Molecular Formula Molecular Weight Key Features/Activity
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide (Target) Ethyl 4-Formyl, 2-Methoxy C₁₄H₁₇NO₅ 295.30 Central ethyl linker; potential for balanced lipophilicity and solubility.
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-Ethoxyphenyl 4-Formyl, 2-Methoxy C₁₈H₁₉NO₅ 329.35 Ethoxy group enhances lipophilicity; may reduce metabolic stability compared to alkyl linkers.
N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 3,4-Dichlorophenyl 4-Formyl, 2-Methoxy C₁₆H₁₃Cl₂NO₄ 354.19 Electron-withdrawing Cl groups may increase receptor binding affinity but reduce solubility.
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Nitrophenyl 4-Formyl, 2-Methoxy C₁₆H₁₄N₂O₆ 330.30 Nitro group enhances electrophilic reactivity; potential for covalent interactions in biological systems.
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) 4-Methoxyphenethyl Naphthalen-1-yl C₂₁H₂₁NO₂ 325.40 Bulky aromatic substituent correlates with higher inhibitory activity (IC₅₀ = 69 µM) in protein tyrosine models.

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility
  • Methoxy Groups : Compounds with methoxy substituents (e.g., target compound, ) exhibit moderate lipophilicity, favoring membrane permeability .
  • Nitro/Chloro Groups : Electron-withdrawing groups (e.g., nitro in , chloro in ) reduce solubility but may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Ethyl vs. Aryl Linkers : The ethyl linker in the target compound likely improves metabolic stability compared to aryl-substituted analogs (e.g., ), which are prone to oxidative metabolism .

Key Research Findings

  • Substituent-Driven Activity : Bulky aromatic groups (e.g., naphthalen-1-yl) enhance inhibitory activity in enzyme assays, while electron-withdrawing groups (nitro, chloro) improve electrophilic reactivity .
  • Metabolic Considerations : Alkyl linkers (e.g., ethyl in the target compound) may offer better metabolic stability than aryl groups, as seen in melatonergic ligands .
  • Structural Insights : Molecular modeling (e.g., CoMFA models in ) predicts activity trends based on substituent electronic and steric profiles, guiding rational design.

Biological Activity

N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a methoxy group, a formyl group, and an acetamide functional group, suggests various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4C_{12}H_{15}NO_4, with a molecular weight of approximately 237.25 g/mol. The compound's structure includes:

  • Methoxy group : Increases lipophilicity and may enhance biological interactions.
  • Formyl group : Potentially reactive, capable of forming covalent bonds with proteins or enzymes.
  • Acetamide group : Influences solubility and stability.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and acetamide groups may also enhance the compound's binding affinity and solubility in biological systems.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antioxidant Properties : Similar phenolic compounds exhibit antioxidant activity, which may be relevant for this compound.
  • Antimicrobial Activity : Compounds with structural similarities have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant properties of phenolic compounds, revealing that compounds similar to this compound exhibited significant free radical scavenging activity.
    • Results indicated a dose-dependent response in antioxidant capacity.
  • Antimicrobial Efficacy :
    • Research on structurally related compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
    • The mechanism was suggested to involve disruption of bacterial cell membranes .
  • In Vitro Studies :
    • In vitro assays showed that this compound could inhibit specific enzyme activities associated with cancer proliferation.
    • IC50 values were determined, indicating effective concentration ranges for biological activity.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntioxidantPhenolic CompoundsFree radical scavenging
AntimicrobialSimilar DerivativesInhibition of MRSA and VRE
Enzyme InhibitionStructural AnalogsReduced cancer cell proliferation

Q & A

Q. What are the common synthetic routes for preparing N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • A base (e.g., K₂CO₃) is used to deprotonate phenolic hydroxyl groups, enabling reaction with chloroacetamide derivatives in polar aprotic solvents like DMF or acetonitrile .
  • Reaction progress is monitored by TLC, followed by filtration to remove salts and solvent evaporation under reduced pressure .
  • Purification may involve recrystallization or chromatography, with final characterization using NMR, FTIR, and XRD .

Q. What safety precautions are essential when handling this compound?

Based on structurally similar acetamides:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as it may cause irritation (GHS Category 2/2A) .
  • Work in a fume hood to minimize inhalation of dust/aerosols and ensure adequate ventilation .
  • Avoid aqueous drainage during spills; use inert absorbents (e.g., vermiculite) for cleanup .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly the formyl (-CHO) and methoxy (-OCH₃) groups .
  • Single-crystal XRD resolves spatial arrangements, including intramolecular hydrogen bonding (e.g., C–H⋯O interactions) that influence crystal packing .
  • FTIR identifies functional groups like carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C–O–C, ~1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Solvent selection : Acetonitrile or DMF enhances reactivity of intermediates by stabilizing transition states .
  • Stoichiometry : Excess chloroacetamide (1.5 mol) ensures complete phenolic substitution .
  • Temperature control : Room-temperature reactions minimize side products (e.g., over-oxidation of the formyl group) .
  • Purification : Gradient column chromatography separates byproducts, while recrystallization in ethanol improves crystalline purity .

Q. What pharmacological activities have been observed in structurally related acetamides?

  • Hypoglycemic activity : Analogous compounds (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) show significant blood glucose reduction in murine models via PPAR-γ activation .
  • Anti-inflammatory potential : Methoxy and formyl groups may modulate COX-2 inhibition, as seen in derivatives with similar substituents .

Q. How do crystallographic data resolve contradictions in solubility or stability profiles?

  • Polymorphism : Amorphous forms (patented in related compounds) exhibit higher solubility but lower thermal stability compared to crystalline forms, impacting formulation strategies .
  • Hydrogen bonding networks : Intramolecular C–H⋯O and intermolecular N–H⋯O interactions (observed in XRD) enhance crystal lattice stability, reducing hygroscopicity .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Methoxy positioning : Ortho-methoxy groups (vs. para) improve metabolic stability by sterically shielding the acetamide backbone .
  • Formyl group utility : The 4-formyl moiety serves as a handle for Schiff base formation, enabling conjugation with amines/hydrazines for prodrug development .

Methodological Notes

  • Contradiction management : Compare HPLC purity data with XRD crystallinity to identify amorphous vs. crystalline phase impurities .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays) before advancing to in vivo studies (e.g., Wistar rat hypoglycemic models) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide
Reactant of Route 2
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N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide

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